molecular formula C17H15N3O2S2 B2455324 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-94-2

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2455324
CAS No.: 862973-94-2
M. Wt: 357.45
InChI Key: OYQIVAJJULHUJA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, offered for research use only. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles . Benzothiazole derivatives are extensively investigated for their potential as therapeutic agents and have demonstrated a wide range of biological activities, including antidiabetic and anticancer effects . For instance, related 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds have shown potent antiproliferative activity in the low nM range against melanoma and prostate cancer cells, functioning through the inhibition of tubulin polymerization . Similarly, other benzothiazole-appended molecular hybrids have emerged as promising inhibitors of metabolic enzymes like α-amylase and α-glucosidase, which are key targets for type 2 diabetes mellitus therapy . The specific structural configuration of this compound, incorporating dual heterocyclic systems, makes it a valuable intermediate or lead compound for researchers developing novel enzyme inhibitors or optimizing structure-activity relationships (SAR) in the search for new bioactive molecules. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIVAJJULHUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with suitable binding agents such as potassium carbonate (K₂CO₃) under controlled conditions . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures (50-60°C) for a few hours .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds related to 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown efficacy against various bacterial strains, including Shigella flexneri, with minimal inhibitory concentration (MIC) values as low as 12.5 µg/mL . These compounds can be considered for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. A series of thiazole derivatives demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with some exhibiting activity in the low nanomolar range . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

Neuroprotective Effects

Thiazole derivatives have been explored for their neuroprotective effects. Research indicates that certain thiazole compounds can reduce tau protein hyperphosphorylation, which is implicated in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial activity of thiazole derivatives.
    • Findings : Compounds demonstrated synergistic effects when combined with conventional antibiotics, significantly lowering MIC values and enhancing bactericidal activity without harming red blood cells .
  • Anticancer Activity Investigation
    • Objective : Assess the anticancer properties of 4-substituted methoxybenzoyl-aryl-thiazoles.
    • Results : The study found notable improvements in the antiproliferative activity against specific cancer cell lines compared to earlier compounds, supporting further development as potential cancer therapeutics .
  • Neuroprotection Research
    • Objective : Investigate the effects of thiazole derivatives on tau protein phosphorylation.
    • Outcome : Certain derivatives showed promise in reducing tau phosphorylation levels, indicating potential use in treating Alzheimer’s disease .

Comparative Analysis of Thiazole Derivatives

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)Neuroprotective Effect
This compound12.5Low nM rangeYes
Other Thiazole Derivative A25Low µM rangeNo
Other Thiazole Derivative B50High µM rangeYes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzothiazole rings enhances its potential interactions with biological targets, making it a promising candidate for further research .

Biological Activity

The compound 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17H18N2O2S2
  • Molecular Weight : 342.46 g/mol

The compound features a benzothiazole core, which is known for enhancing biological activity through various modifications.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A notable example includes the compound B7 , which inhibited the proliferation of A431, A549, and H1299 cancer cells while promoting apoptosis at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6/TNF-α

Anti-inflammatory Effects

Benzothiazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that certain modifications to the benzothiazole structure can enhance its ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, contributing to reduced inflammation in various models .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. For instance, azobenzothiazole derivatives have demonstrated significant activity against Shigella flexneri , with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects . This suggests that similar derivatives could be explored for their potential in treating bacterial infections.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Type
4aShigella flexneri12.5Bactericidal
4bShigella flexneri12.5Synergistic with antibiotics

The mechanisms through which This compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate pathways leading to programmed cell death, particularly in cancer cells.
  • Cytokine Modulation : The ability to inhibit cytokines plays a crucial role in both anticancer and anti-inflammatory activities.
  • Cell Cycle Arrest : Many derivatives cause cell cycle arrest at various phases, hindering cancer cell proliferation.

Case Studies

  • Study on Benzothiazole Derivatives : A study synthesized and evaluated multiple benzothiazole compounds for anticancer activity, revealing that modifications at specific positions significantly enhanced their efficacy against non-small cell lung cancer .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of azobenzothiazole compounds, demonstrating their potential in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, refluxing equimolar amounts of substituted benzothiazol-2-amine and aldehyde derivatives in ethanol with catalytic acetic acid (2–3 drops) for 7 hours, followed by recrystallization from ethanol to obtain high-purity products . Alternative routes involve reacting with aryl isothiocyanates in DMF under reflux to form thiourea intermediates, which can be cyclized using formaldehyde and HCl to yield oxadiazinane or triazinane derivatives . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity during purification.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm) and confirm substitution patterns on benzothiazole rings .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm molecular weight and functional groups .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, as demonstrated for analogous thiazole derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradients) for initial separation, followed by recrystallization in ethanol or ethyl acetate to remove polar impurities . For thiourea intermediates, neutralization with dilute NaOH and filtration yield precipitates, which are washed with hexane .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) influence bioactivity and physicochemical properties?

  • Methodological Answer : Comparative studies on analogs (e.g., nitro/methoxy substitutions) reveal that electron-donating groups (e.g., methoxy) enhance solubility and alter binding affinities in biological assays. For example, replacing a nitro group with methoxy in chromenone-thiazole hybrids reduces cytotoxicity but improves metabolic stability . Computational tools like COSMO-RS predict solubility parameters, while logP measurements validate hydrophobicity trends .

Q. What in silico methods predict biological targets and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or kinase enzymes. Dock analogs with known crystallographic data (e.g., PDB ID 1SA0) to identify key binding residues .
  • QSAR Modeling : Employ descriptors (e.g., topological polar surface area, Hammett constants) to correlate substituent effects with antimicrobial IC50 values. Validation via leave-one-out cross-checking ensures model robustness .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation times) and compound stability. For instance, discrepancies in antitumor activity may arise from variations in ATP levels in viability assays. Use orthogonal assays (e.g., apoptosis markers like caspase-3) to confirm results . Meta-analyses of published IC50 values with standardized protocols (e.g., CLSI guidelines) improve comparability .

Q. What reaction mechanisms govern the formation of byproducts, and how can they be minimized?

  • Methodological Answer : Byproducts like dimerized thiazoles form via radical intermediates under oxidative conditions. Mechanistic studies using radical traps (e.g., TEMPO) and kinetic monitoring (e.g., in situ IR) identify optimal inert atmospheres (N2/Ar) to suppress side reactions . Adjusting stoichiometry (e.g., 1.2:1 amine:aldehyde ratio) and reaction time (4–7 hours) maximizes yields .

Q. What strategies elucidate reaction mechanisms for cyclization steps?

  • Methodological Answer : Isotopic labeling (e.g., 13C-formaldehyde) tracks cyclization pathways in oxadiazinane formation. Intermediate trapping (e.g., quenching at 30-minute intervals) followed by LC-MS analysis identifies thiourea-formaldehyde adducts prior to ring closure . Computational modeling (Gaussian 09) of transition states clarifies energy barriers for acid-catalyzed vs. base-mediated pathways .

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